

The Pharmacodynamics of AZD1979: An In-depth Technical Guide

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Compound of Interest

Compound Name: AZD1979

Cat. No.: B605748

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This guide provides a comprehensive overview of the pharmacodynamics of **AZD1979**, a potent and selective antagonist of the melanin-concentrating hormone receptor 1 (MCHr1). **AZD1979** was investigated as a potential therapeutic agent for the treatment of obesity. This document summarizes its mechanism of action, target engagement, and its effects on energy homeostasis, supported by quantitative data from preclinical studies, detailed experimental methodologies, and visual representations of its signaling pathway and experimental workflows.

Core Mechanism of Action

AZD1979 exerts its pharmacological effects by acting as a competitive antagonist at the MCHr1 in the central nervous system. Melanin-concentrating hormone (MCH) is a neuropeptide that plays a crucial role in the regulation of energy balance, with its orexigenic (appetite-stimulating) effects being a key function. By blocking the binding of MCH to its receptor, **AZD1979** effectively inhibits the downstream signaling pathways that promote food intake and energy storage. This antagonism leads to a dual effect on body weight: a reduction in food consumption and a preservation of energy expenditure, ultimately resulting in weight loss.[1][2] The specificity of **AZD1979** for the MCHr1 has been confirmed in studies using Mchr1 knockout mice, where the compound showed no effect on food intake or body weight.[3]

Quantitative Pharmacodynamic Data

The following tables summarize the key quantitative data obtained from preclinical studies of **AZD1979**.

Table 1: In Vitro Receptor Binding Affinity

Parameter	Value	Species	Assay Type
IC50	~12 nM	Not Specified	Not Specified
Ki	5.1 nM	Not Specified	GTPyS binding
Ki	12.1 nM	Not Specified	Radioligand Binding

Table 2: In Vivo Efficacy in Diet-Induced Obese (DIO) Mice

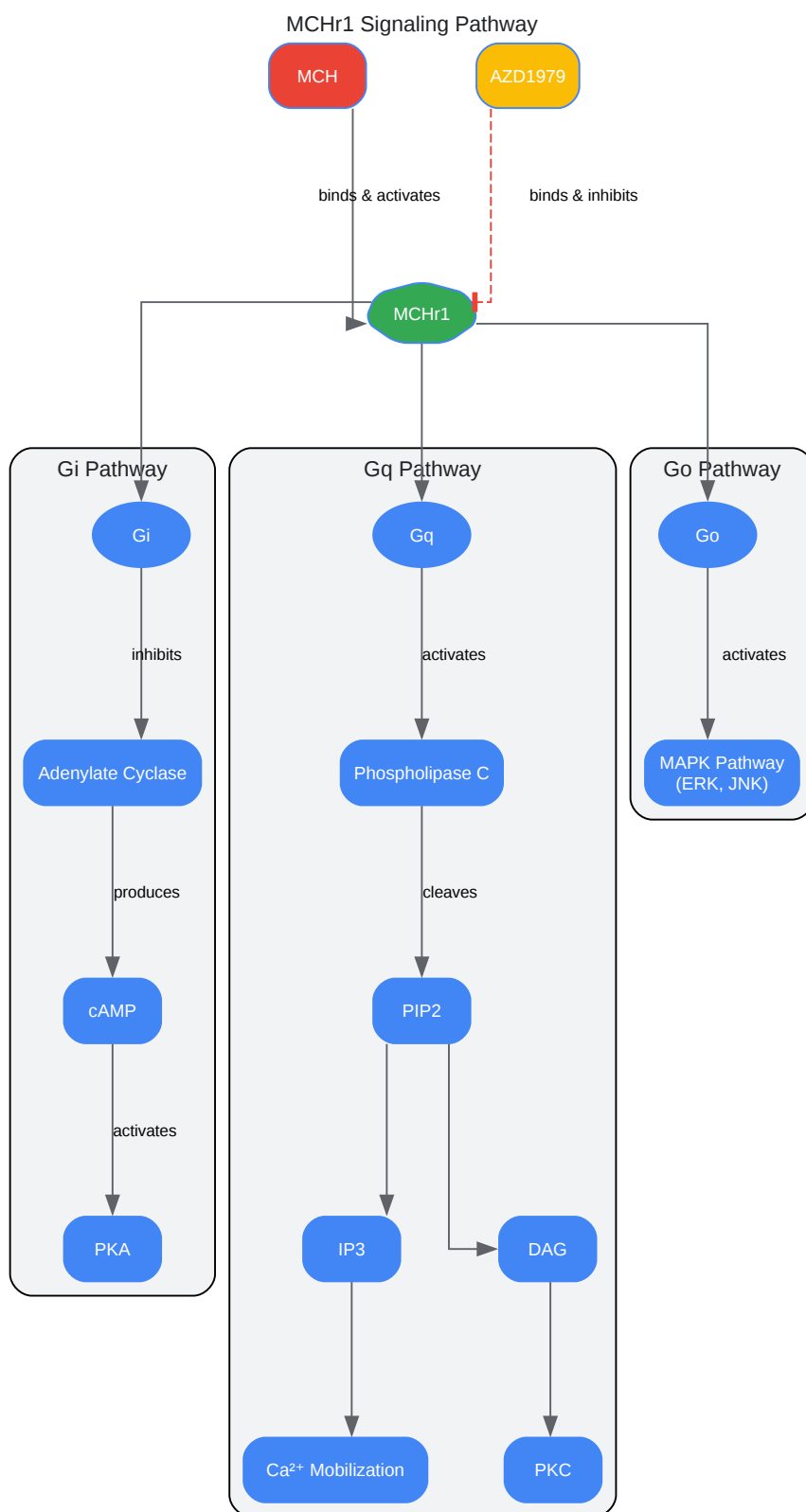
Species	Dose	Dosing Regimen	Effect on Body Weight	Effect on Food Intake
Mouse (DIO)	60 $\mu\text{mol}\cdot\text{kg}^{-1}$	Twice daily, p.o.	Significant reduction	Significant reduction

Table 3: In Vivo Efficacy in Dogs

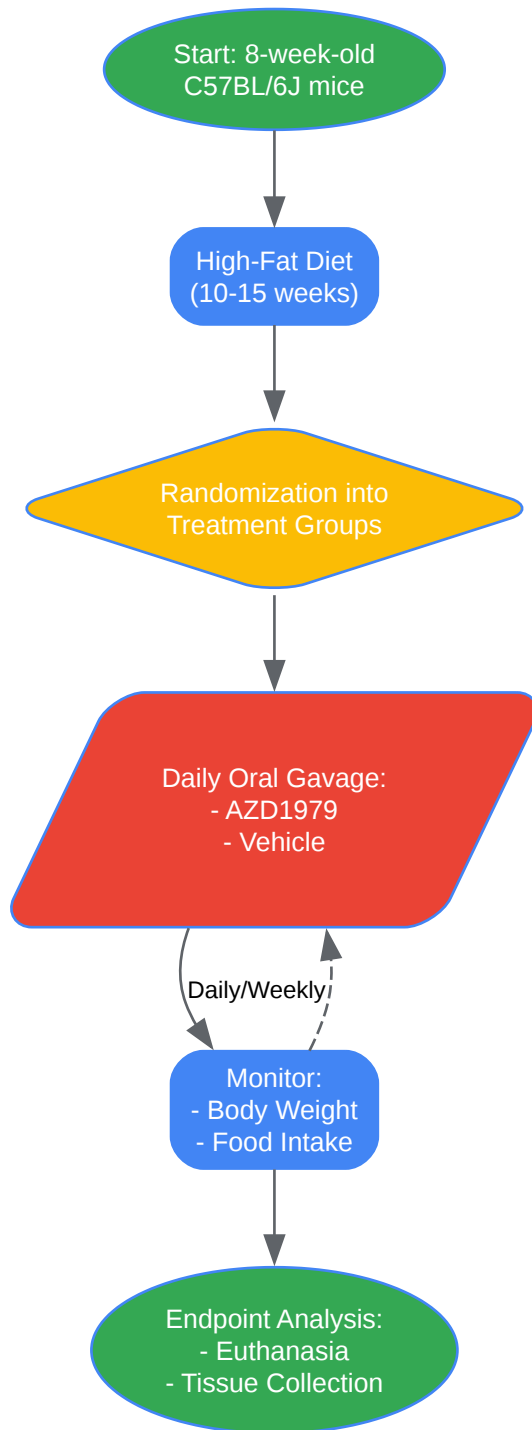
Species	Dose ($\mu\text{mol}\cdot\text{kg}^{-1}$)	Dosing Regimen	Effect on Body Weight
Beagle Dog	22	Once daily, p.o. for 28 days	Dose-dependent reduction
Beagle Dog	65	Once daily, p.o. for 28 days	Dose-dependent reduction
Beagle Dog	216	Once daily, p.o. for 28 days	Dose-dependent reduction

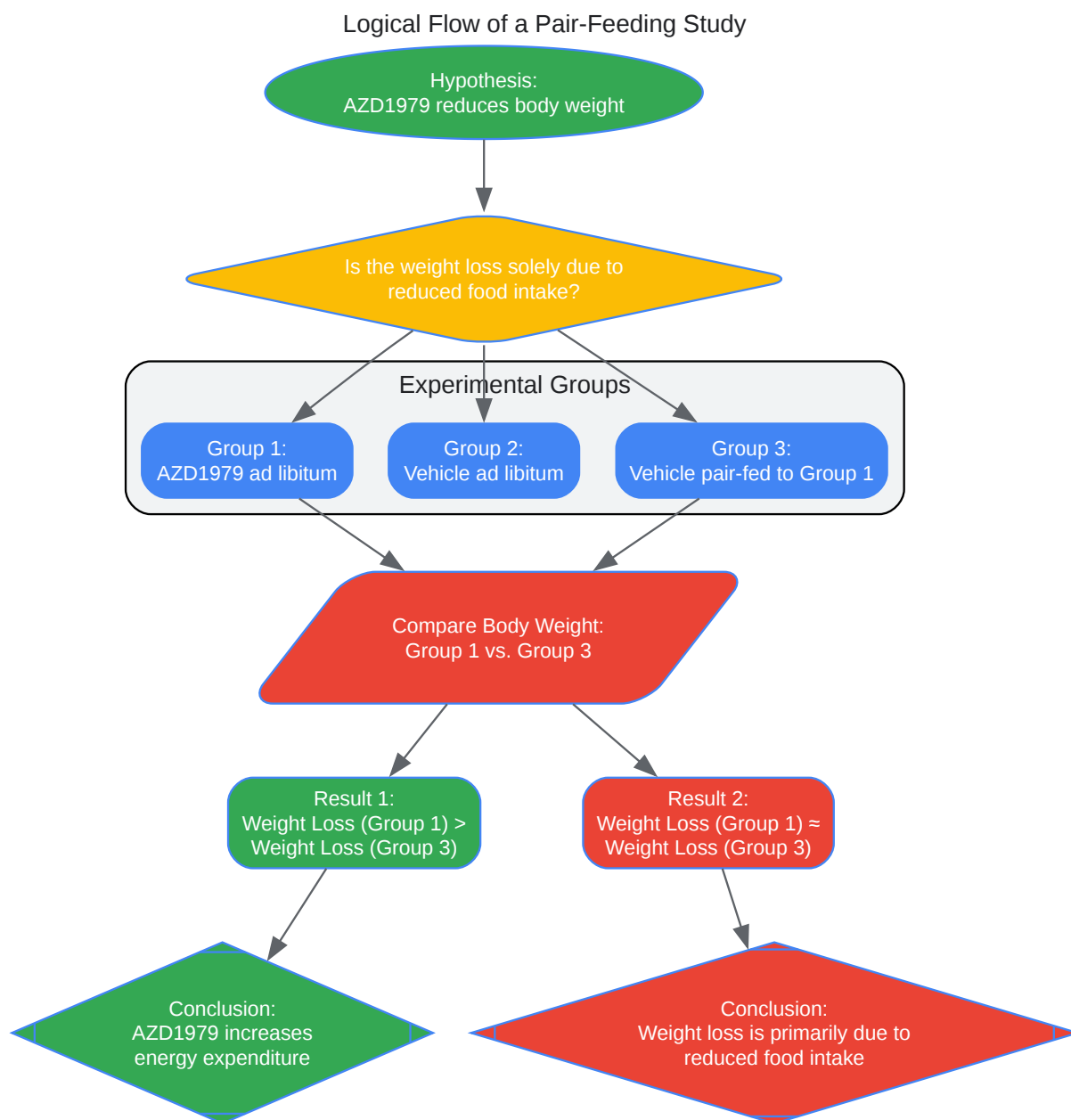
Signaling Pathways

The binding of MCH to MCHr1, a G protein-coupled receptor, can activate multiple intracellular signaling cascades. **AZD1979**, by blocking this initial step, prevents the downstream effects. The primary signaling pathways modulated by MCHr1 are depicted below.



Diet-Induced Obese (DIO) Mouse Study Workflow





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